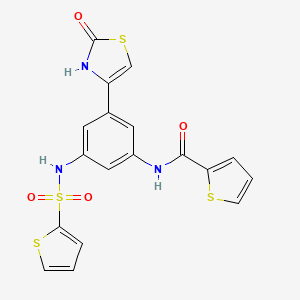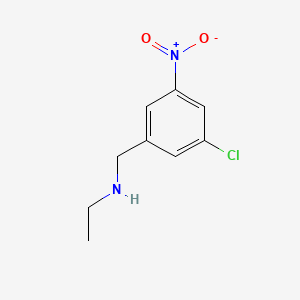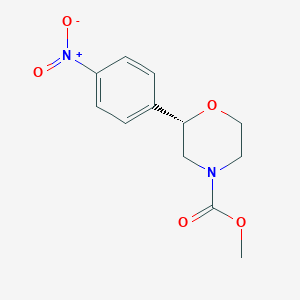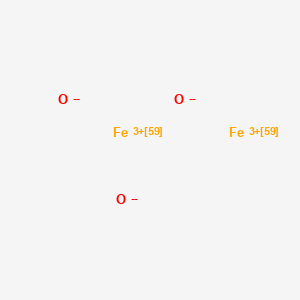
Iron oxide (59Fe2O3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron oxide (59Fe2O3) is an inorganic compound composed of iron and oxygen. It is one of the most common forms of iron oxide and is known for its reddish-brown color. Iron oxide is naturally occurring and can be found in various minerals such as hematite. It plays a significant role in various geological and biological processes and is widely used in industrial applications due to its magnetic properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron oxide can be synthesized through various methods, including:
Thermal Decomposition: Heating iron salts such as iron(III) nitrate or iron(III) hydroxide at high temperatures.
Precipitation: Reacting iron salts with a base to precipitate iron hydroxide, which is then calcined to form iron oxide.
Sol-Gel Method: Using iron alkoxides or iron salts in a sol-gel process to produce iron oxide nanoparticles.
Industrial Production Methods: Industrial production of iron oxide typically involves the following methods:
Laux Process: Involves the oxidation of iron in the presence of nitrobenzene, producing iron oxide as a byproduct.
Direct Oxidation: Iron is directly oxidized in a controlled environment to produce iron oxide.
Analyse Des Réactions Chimiques
Iron oxide undergoes various chemical reactions, including:
Oxidation: Iron oxide can be further oxidized to form iron(III) oxide (Fe2O3).
Reduction: It can be reduced to iron metal using reducing agents such as carbon monoxide or hydrogen.
Acid-Base Reactions: Iron oxide reacts with acids to form iron salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Carbon monoxide, hydrogen.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Iron Salts: Such as iron(III) chloride, iron(III) sulfate.
Iron Metal: When reduced.
Applications De Recherche Scientifique
Iron oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in magnetic resonance imaging (MRI) as contrast agents.
Medicine: Utilized in drug delivery systems and hyperthermia treatment for cancer.
Industry: Used in pigments, coatings, and magnetic storage media
Mécanisme D'action
The mechanism of action of iron oxide involves its interaction with various molecular targets and pathways. For instance, in biomedical applications, iron oxide nanoparticles can generate reactive oxygen species (ROS) under certain conditions, which can induce cell death in cancer cells. The magnetic properties of iron oxide also allow it to be used in targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using an external magnetic field .
Comparaison Avec Des Composés Similaires
Iron oxide (59Fe2O3) can be compared with other iron oxides such as:
Iron(II) oxide (FeO):
Iron(II,III) oxide (Fe3O4):
Other Polymorphs of Fe2O3: Including α-Fe2O3 (hematite), β-Fe2O3, γ-Fe2O3 (maghemite), and ε-Fe2O3, each with unique properties and applications
Iron oxide (59Fe2O3) stands out due to its stability, abundance, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
11083-28-6 |
|---|---|
Formule moléculaire |
Fe2O3 |
Poids moléculaire |
165.868 g/mol |
Nom IUPAC |
iron-59(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.3O/q2*+3;3*-2/i2*1+3;;; |
Clé InChI |
LIKBJVNGSGBSGK-BICBLTJXSA-N |
SMILES isomérique |
[O-2].[O-2].[O-2].[59Fe+3].[59Fe+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



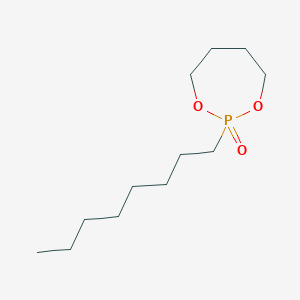
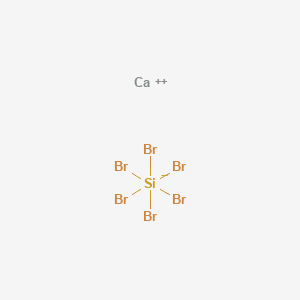
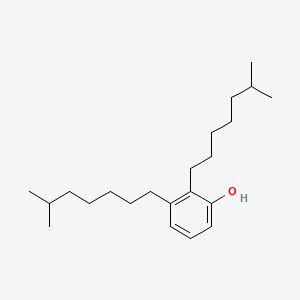
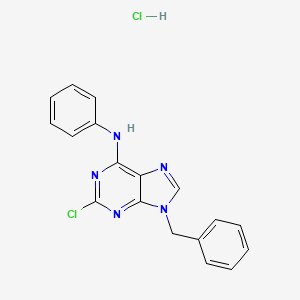
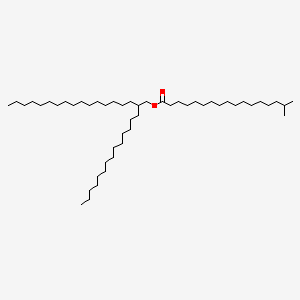
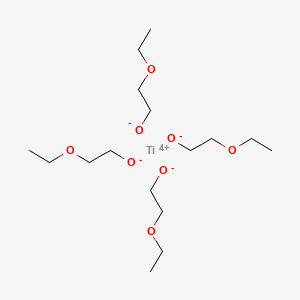
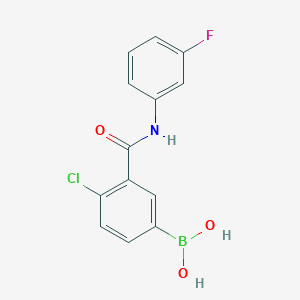
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
